Home > Products > Screening Compounds P97224 > 4-Pyridin-2-yl-1,3-dihydro-1,5-benzodiazepin-2-one
4-Pyridin-2-yl-1,3-dihydro-1,5-benzodiazepin-2-one - 1023813-37-7

4-Pyridin-2-yl-1,3-dihydro-1,5-benzodiazepin-2-one

Catalog Number: EVT-3139992
CAS Number: 1023813-37-7
Molecular Formula: C14H11N3O
Molecular Weight: 237.262
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

1,5-Benzodiazepin-2-ones belong to a class of heterocyclic compounds characterized by a seven-membered diazepine ring fused to a benzene ring. These compounds, particularly their derivatives, have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. Research indicates potential applications as anticonvulsant, antianxiety, hypnotic, and antimicrobial agents. [, , , ]

Condensation Reactions:

  • With β-keto esters: This reaction yields 1,5-benzodiazepin-2-ones with substituents at the 4-position. [, ]
  • With 5-hydroxy-5-(2,3,5-tri-O-benzoyl-β-D-ribofuranosyl)furan-2(5H)-one: This method allows the synthesis of 1,5-benzodiazepin-2-one homo-C-nucleosides, with the sugar moiety attached to the 4-position. []

Cycloaddition Reactions:

  • [2+4] Cycloaddition of 2,3-dihydro-1H-1,5-benzodiazepines with α-carbonylketenes: This approach generates 4a,5,6,12-tetrahydro-1H,7H-1,3-oxazino[3,2-d][1,5]benzodiazepin-1-ones. []

Ring Transformations:

  • From 5-phenyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-ones: Treatment of these compounds with a base can lead to ring transformations, resulting in the formation of 1,3-dihydro or 1,5-dihydro-1,4-benzodiazepin-2-ones. []

Multi-step Syntheses:

Several studies describe multi-step synthetic routes to specific 1,5-benzodiazepin-2-one derivatives. These routes often involve a combination of condensation, cyclization, and substitution reactions. [, , , , ]

7,9-Dihydro-5-[2-(pyridin-2-yl)vinyl]-8H-[1,3]dioxolo[4,5-h][2,3]benzodiazepin-8-one

  • Compound Description: This compound was synthesized and investigated for its anticonvulsant activity in DBA/2 mice against sound-induced seizures. It demonstrated anticonvulsant properties, albeit with lower ED50 values compared to the prototype 5-(4-aminophenyl)-7,9-dihydro-8H-[1,3]dioxolo[4,5-h][2,3]benzodiazepin-8-one and the noncompetitive AMPA receptor antagonist GYKI 52466. []

5-(4-Aminophenyl)-7,9-dihydro-8H-[1,3]dioxolo[4,5-h][2,3]benzodiazepin-8-one

  • Compound Description: This compound serves as a prototype for anticonvulsant agents. []

5-Phenyl-6-pyridin-4-yl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one Derivatives

  • Compound Description: This class of compounds represents novel adenosine receptor antagonists with potential therapeutic applications in asthma, allergic diseases, inflammation, atherosclerosis, hypertension, gastrointestinal tract disorders, cell proliferation disorders, diabetes mellitus, and autoimmune diseases. []

8-{6-[3-(Dimethylamino)propoxy]pyridin-3-yl}-3-methyl-1-(tetrahydro-2H-pyran-4-yl)-1,3-dihydro-2H-imidazo[4,5-c]quinolin-2-one (AZD0156)

  • Compound Description: AZD0156 is a highly potent and selective Ataxia Telangiectasia Mutated (ATM) kinase inhibitor. It exhibits promising antitumor potential, particularly when combined with DNA double-strand break-inducing agents. []

7- and 8-substituted 4-[1-(β-D-ribofuranosyl)oxo]-1,3-dihydro-2H-1,5-benzodiazepin-2-one

  • Compound Description: These compounds are C-nucleosides synthesized from furanone glycosides. They represent a class of nucleoside analogs where the glycosidic bond is replaced by a carbon-carbon bond, often exhibiting antiviral or anticancer activities. [, ]

1,3-Dihydro-2H-1,4-benzodiazepin-2-one Azomethines

  • Compound Description: This series of compounds, particularly 7-{(E)-[(4-nitrophenyl)methylidene]amino}-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one, 7-[(E)-{[4-(dimethylamino)phenyl]methylidene}amino]-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one, 7-{(E)-[(4-bromo-2,6-difluorophenyl)methylidene]amino}-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one, and 7-[(E)-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}amino]-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one, exhibited potent anticonvulsant activity in a picrotoxin-induced seizure model in rats. []
Classification

This compound is classified under the category of benzodiazepines, which are known for their anxiolytic, sedative, and anticonvulsant properties. The presence of the pyridine ring enhances its biological activity and solubility profile compared to traditional benzodiazepines.

Synthesis Analysis

The synthesis of 4-Pyridin-2-yl-1,3-dihydro-1,5-benzodiazepin-2-one typically involves several key steps:

  1. Preparation of Precursors: The synthesis begins with the formation of appropriate precursors, often involving the condensation of an amine with an aldehyde or ketone.
  2. Cyclization Reaction: The cyclization is performed under acidic or basic conditions to promote the formation of the benzodiazepine core. Common solvents include dimethyl sulfoxide and ethanol.
  3. Yield and Purification: The reaction yields can vary but are often optimized through techniques like recrystallization or chromatography to obtain pure compounds.

For instance, one method reported involves using o-phenylenediamine and a pyridine derivative in the presence of a catalyst such as triethylamine, achieving yields around 70% .

Molecular Structure Analysis

The molecular structure of 4-Pyridin-2-yl-1,3-dihydro-1,5-benzodiazepin-2-one can be described as follows:

  • Molecular Formula: C12_{12}H10_{10}N2_{2}O
  • Molecular Weight: Approximately 202.22 g/mol
  • Structural Features:
    • A benzodiazepine skeleton consisting of a fused benzene and diazepine ring.
    • A pyridine ring attached at the 4-position.
    • A carbonyl group (C=O) at the 2-position of the diazepine ring.

The compound's three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or computational modeling to understand its spatial arrangement and potential interactions with biological targets .

Chemical Reactions Analysis

4-Pyridin-2-yl-1,3-dihydro-1,5-benzodiazepin-2-one can undergo various chemical reactions:

  1. Nucleophilic Substitution: The nitrogen atoms in the diazepine ring can participate in nucleophilic substitution reactions with electrophiles.
  2. Hydrogenation: Under certain conditions, the double bonds within the bicyclic structure may be hydrogenated to yield saturated derivatives.
  3. Functional Group Modifications: The carbonyl group can be modified through reduction or condensation reactions to form derivatives with altered pharmacological properties.

These reactions are crucial for developing new derivatives with enhanced biological activities .

Mechanism of Action

The mechanism of action for compounds like 4-Pyridin-2-yl-1,3-dihydro-1,5-benzodiazepin-2-one typically involves modulation of neurotransmitter systems:

  1. GABA Receptor Modulation: Benzodiazepines primarily act as positive allosteric modulators at gamma-aminobutyric acid (GABA) receptors. By enhancing GABA's inhibitory effects in the central nervous system, these compounds exhibit anxiolytic and sedative properties.
  2. Neurotransmitter Interaction: The pyridine substituent may influence receptor binding affinities and selectivity, potentially leading to varied effects on neurotransmitter release .
Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Pyridin-2-yl-1,3-dihydro-1,5-benzodiazepin-2-one include:

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in polar organic solvents such as ethanol and dimethyl sulfoxide.
  • Melting Point: Melting points can vary based on purity but generally fall within a specific range indicative of crystalline structures.

These properties are essential for understanding how the compound behaves in biological systems and its potential formulation into pharmaceuticals .

Applications

4-Pyridin-2-yl-1,3-dihydro-1,5-benzodiazepin-2-one has several scientific applications:

  1. Pharmaceutical Development: As a scaffold for designing new anxiolytic or sedative drugs that may have fewer side effects than traditional benzodiazepines.
  2. Research Tool: Used in studies investigating GABAergic mechanisms or other neurological pathways.
  3. Potential Therapeutics: Investigated for its efficacy in treating anxiety disorders, insomnia, and other CNS-related conditions .
Introduction to 1,5-Benzodiazepine Derivatives in Medicinal Chemistry

Historical Context of Benzodiazepines in CNS Therapeutics

The serendipitous discovery of chlordiazepoxide (Librium®) by Leo Sternbach at Hoffmann-La Roche in 1957 marked the dawn of benzodiazepine therapeutics. This breakthrough catalyzed the development of diazepam (Valium®) in 1963, establishing the 1,4-benzodiazepine scaffold as a cornerstone in CNS drug design for anxiolytic, sedative, and anticonvulsant applications [5]. By the 1970s, medicinal chemistry efforts expanded to explore isomeric frameworks, leading to the systematic investigation of 1,5-benzodiazepines. These isomers offered distinct pharmacological profiles due to altered nitrogen positioning within the diazepine ring. Early preclinical studies demonstrated that specific 1,5-benzodiazepines exhibited potent anticonvulsant activity in murine pentylenetetrazole (PTZ) seizure models, though often requiring higher doses than classical 1,4-benzodiazepines—a difference attributed to variations in receptor binding kinetics and metabolic stability [6] [2]. The structural divergence of 1,5-benzodiazepines thus opened avenues for targeting neurological pathways beyond conventional GABAA receptor modulation.

Table 1: Evolution of Benzodiazepine Therapeutics

EraKey DevelopmentRepresentative CompoundTherapeutic Impact
1957-1963Discovery of 1,4-benzodiazepinesChlordiazepoxideEstablished anxiolytic efficacy with improved safety over barbiturates
1970s-1980sExploration of 1,5-benzodiazepine isomersClobazamMarketed for epilepsy; demonstrated reduced sedation
1990s-PresentRational design of substituted derivatives4-Pyridin-2-yl-1,3-dihydro-1,5-benzodiazepin-2-oneInvestigated for targeted receptor interactions and multifunctional pharmacology

Structural Classification of 1,5-Benzenzodiazepin-2-one Derivatives

1,5-Benzodiazepin-2-ones feature a seven-membered diazepine ring fused to a benzene ring, with nitrogen atoms at positions 1 and 5 and a ketone at position 2. This core exhibits three sites for structural diversification critical to pharmacological tuning:

  • Position 4: Substitutions modulate ring conformation and electronic distribution. The 4-pyridinyl variant (PubChem CID: 22312555; C14H11N3O) exhibits tautomerism, existing as 4-Pyridin-2-yl-1,5-dihydro-1,4-benzodiazepin-2-one or its 1,3-dihydro tautomer (CID: 68149235; C14H9N3O) [1] [3].
  • Position 3: Hydrogenation state (2,3-dihydro vs. aromatic) influences planarity and receptor binding.
  • Benzene ring substituents: Electron-withdrawing groups (e.g., Cl, F) at position 7 enhance potency and metabolic stability, as evidenced in clobazam analogues [5].

Table 2: Structural Variants of 1,5-Benzodiazepin-2-ones

PositionModificationChemical ConsequenceBiological Implication
C4Aryl/heteroaryl (e.g., pyridin-2-yl)Alters electron density and tautomeric equilibriumEnhances receptor selectivity; modulates bioavailability
C3Unsaturation (Δ3)Increases molecular planarityMay improve CNS penetration but reduces metabolic stability
C7Electron-withdrawing groups (Cl, F, NO2)Modifies ring electronicsIncreases potency in anticonvulsant models; extends half-life
N1Alkylation (methyl, ethyl)Disrupts H-bonding capacityVariable effects on sedation and anxiolytic profiles

Role of Pyridinyl Substituents in Bioactive Molecule Design

The pyridin-2-yl group at position 4 serves as a bioisostere for phenyl rings while introducing distinct physicochemical and pharmacodynamic properties. Its nitrogen atom acts as a hydrogen bond acceptor, enhancing interactions with target proteins inaccessible to carbocyclic systems [7]. Crucially, the pyridine’s electron-deficient nature reduces the electron density at C4, stabilizing the enolizable ketone at position 2 and influencing tautomeric equilibria toward the pharmacologically active form [5]. This electronic perturbation also modulates the molecule’s dipole moment, potentially improving blood-brain barrier permeability relative to phenyl-substituted analogues. In receptor binding, the pyridinyl nitrogen may coordinate with Lewis acidic residues in enzymatic or receptor binding sites, as observed in kinase inhibitors and GABAA receptor modulators. The 2-pyridyl orientation further permits chelation of metal ions, a property explored in radiopharmaceutical applications and catalytic drug delivery systems. Structure-activity relationship (SAR) studies indicate that 4-(pyridin-2-yl) substitution in 1,5-benzodiazepin-2-ones enhances anticonvulsant efficacy in PTZ-induced seizure models compared to unsubstituted derivatives, likely through allosteric modulation of ion channels or glutamate receptors [6] [7].

Table 3: Impact of Pyridinyl Substitution Patterns on Molecular Properties

Pyridine IsomerElectrostatic PotentialH-Bonding CapacityBioactivity Correlation
2-PyridylDirectional electronegativity at NSingle H-bond acceptorOptimal for CNS penetration; enhanced anticonvulsant activity
3-PyridylAsymmetric charge distributionSingle H-bond acceptorReduced potency in seizure models; increased metabolic oxidation
4-PyridylSymmetric electronegativitySingle H-bond acceptorHigher polarity limits CNS availability; variable activity

Properties

CAS Number

1023813-37-7

Product Name

4-Pyridin-2-yl-1,3-dihydro-1,5-benzodiazepin-2-one

IUPAC Name

4-pyridin-2-yl-1,3-dihydro-1,5-benzodiazepin-2-one

Molecular Formula

C14H11N3O

Molecular Weight

237.262

InChI

InChI=1S/C14H11N3O/c18-14-9-13(10-5-3-4-8-15-10)16-11-6-1-2-7-12(11)17-14/h1-8H,9H2,(H,17,18)

InChI Key

WVFYQNQXLAUVJT-UHFFFAOYSA-N

SMILES

C1C(=NC2=CC=CC=C2NC1=O)C3=CC=CC=N3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.